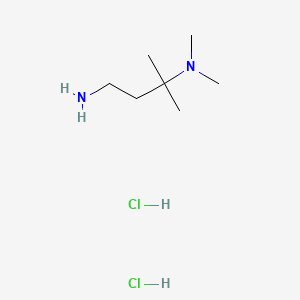
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride typically involves the reaction of 4-amino-2-methylbutan-2-ol with dimethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Biology
In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of other compounds and is used in the formulation of certain industrial chemicals .
Mecanismo De Acción
The mechanism of action of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-((2,3-dimethylbutan-2-yl)amino)benzamide: This compound is structurally similar and is used in similar applications.
4-Amino-2-methylbutan-2-ol: Another related compound with similar chemical properties.
Uniqueness
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H20Cl2N2 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
3-N,3-N,3-trimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H |
Clave InChI |
URWBONQYGFHNAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCN)N(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
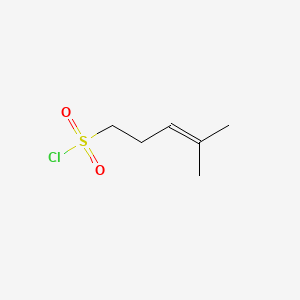
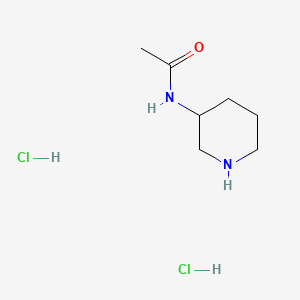


![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
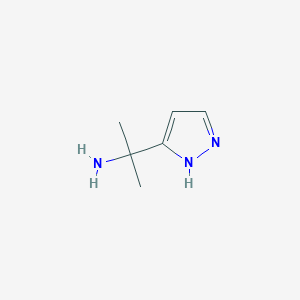
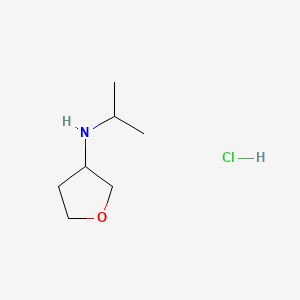

![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)

![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
